molecular formula C11H17NO2 B6268137 2-(benzylamino)-2-methylpropane-1,3-diol CAS No. 91340-32-8

2-(benzylamino)-2-methylpropane-1,3-diol

Cat. No.: B6268137
CAS No.: 91340-32-8
M. Wt: 195.3
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Description

2-(Benzylamino)-2-methylpropane-1,3-diol is a tertiary amino alcohol characterized by a central 2-methylpropane-1,3-diol backbone substituted with a benzylamino group at the C2 position. Its molecular formula is C₁₁H₁₇NO₂, and it serves as a versatile intermediate in organic synthesis. The compound is synthesized via nucleophilic substitution reactions, often involving 2-amino-2-methylpropane-1,3-diol and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding high purity (92% in one protocol) . Structural confirmation is achieved through NMR, HPLC, and LC-MS .

Key applications include:

  • Corrosion inhibition: Derivatives act as effective inhibitors for mild steel in acidic environments .
  • Coordination chemistry: The amino and hydroxyl groups enable metal chelation, useful in catalysis .
  • Pharmaceutical intermediates: Used in synthesizing morpholine derivatives and chiral diols .

Properties

CAS No.

91340-32-8

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-methylpropane-1,3-diol typically involves the reaction of benzylamine with a suitable precursor. One common method is the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen over a nickel catalyst . Another approach involves the reaction of benzyl chloride with ammonia, followed by subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones

    Reduction: Amine derivatives

    Substitution: Substituted benzylamine derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzylamino Analog: 2-(Dibenzylamino)-2-methylpropane-1,3-diol (3b)

  • Structure : Features two benzyl groups instead of one.
  • Synthesis: Reacts 2-amino-2-methylpropane-1,3-diol with excess benzyl bromide under K₂CO₃ catalysis .
  • Properties: Higher molecular weight (C₁₉H₂₅NO₂) and lipophilicity compared to the mono-benzyl derivative.
  • Applications : Less studied in corrosion inhibition but serves as a precursor for disulfide-reducing agents .
Compound Molecular Formula Key Substituents Yield Applications Reference
2-(Benzylamino)-2-methylpropane-1,3-diol C₁₁H₁₇NO₂ Single benzyl group 92% Corrosion inhibition, catalysis
2-(Dibenzylamino)-2-methylpropane-1,3-diol C₁₉H₂₅NO₂ Double benzyl groups 44–92% Disulfide reduction

Schiff Base Derivatives

Reaction of 2-amino-2-methylpropane-1,3-diol with aldehydes yields Schiff bases. Examples include:

2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol
  • Structure : Contains a 5-chlorosalicylaldehyde-derived imine and intramolecular N–H⋯O hydrogen bonds .
  • Synthesis: Condensation of 5-chlorosalicylaldehyde and the parent diol in methanol .
  • Applications: Exhibits corrosion inhibition (97% efficiency) due to adsorption on metal surfaces via Langmuir isotherm . Heteroatom introduction (e.g., Cl) enhances inhibition compared to non-halogenated analogs .
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol
  • Structure : Hydroxybenzylidene substituent forms a planar (001) layer via O–H⋯O hydrogen bonding .
  • Performance : Lower inhibition efficiency than chloro-substituted analogs, highlighting the role of electron-withdrawing groups .

Benzamide Derivatives: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure: Replaces the benzylamino group with a 3-methylbenzamide moiety .
  • Synthesis: Reacts 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride .
  • Applications : Functions as an N,O-bidentate ligand in metal-catalyzed C–H functionalization, unlike the parent diol .

Chiral Diol Derivatives

(1R,2R)-1-(Furan-2-yl)-2-methylpropane-1,3-diol
  • Structure : Incorporates a furan ring, introducing chirality .
  • Applications : Used in asymmetric aldol reactions (e.g., L-proline-catalyzed syntheses) with high enantioselectivity (42.4 min retention time for major isomer) .
4,4-Dimethoxy-2-benzylbutane-1,3-diol
  • Structure : Benzyl group at C2 with dimethoxy substituents .
  • Comparison: The dimethoxy groups enhance solubility in organic solvents, unlike the polar amino alcohol .

Hydrochloride Salt: this compound Hydrochloride

  • Structure: Protonated amino group with Cl⁻ counterion .
  • Properties : Improved water solubility and stability for pharmaceutical formulations .

Key Research Findings

  • Structural Influence on Corrosion Inhibition : Chloro-substituted Schiff bases outperform hydroxy- and naphthyl-substituted analogs, achieving >97% inhibition efficiency .
  • Analytical Challenges : The parent diol’s high polarity complicates detection in food matrices via single analytical methods .
  • Stereochemical Impact: Chiral diol derivatives exhibit superior enantioselectivity in catalysis compared to non-chiral analogs .

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